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molecular formula C11H13ClO B8694797 1-(4-Chlorophenyl)pent-4-en-1-ol

1-(4-Chlorophenyl)pent-4-en-1-ol

Cat. No. B8694797
M. Wt: 196.67 g/mol
InChI Key: YXPRUZITRUXZEF-UHFFFAOYSA-N
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Patent
US04615725

Procedure details

A solution of 70 g (0.5 mole) of 4-chlorobenzaldehyde in 100 ml of absolute ether is added dropwise to a Grignard solution of 12.2 g (0.5 mole) of magnesium and 67.5 g (0.5 mole) of 4-bromo-1-butene in 350 ml of absolute ether, with stirring, and, when the addition has ended, the mixture is heated at the reflux temperature for 2 hours. The cooled reaction mixture is poured into a mixture of 1 liter of saturated ammonium chloride solution and ice, the organic phase is separated off, washed twice with water, dried over sodium sulphate and concentrated in vacuo and the residue is then distilled under a high vacuum. 50 g (58% of theory) of 5-(4-chlorophenyl)-pent-1-en-5-ol of boiling point 100° C.-105° C./0.13 mbar are obtained.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
67.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[Mg].Br[CH2:12][CH2:13][CH:14]=[CH2:15].[Cl-].[NH4+]>CCOCC>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]([OH:7])[CH2:15][CH2:14][CH:13]=[CH2:12])=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
ClC1=CC=C(C=O)C=C1
Name
Quantity
12.2 g
Type
reactant
Smiles
[Mg]
Name
Quantity
67.5 g
Type
reactant
Smiles
BrCCC=C
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
350 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
when the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated at the reflux temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
the organic phase is separated off
WASH
Type
WASH
Details
washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue is then distilled under a high vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(CCC=C)O
Measurements
Type Value Analysis
AMOUNT: MASS 50 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 50.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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